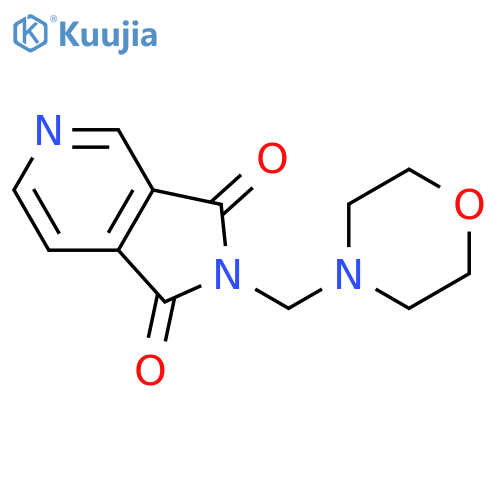

Cas no 630082-97-2 (2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione)

630082-97-2 structure

商品名:2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione

2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 2-(morpholin-4-ylmethyl)pyrrolo[3,4-c]pyridine-1,3-dione

- 2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione

- F1548-0013

- SR-01000087678-1

- AKOS002793730

- 630082-97-2

- 2-(morpholinomethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

- SR-01000087678

-

- インチ: 1S/C12H13N3O3/c16-11-9-1-2-13-7-10(9)12(17)15(11)8-14-3-5-18-6-4-14/h1-2,7H,3-6,8H2

- InChIKey: OORXAASJHMTBBT-UHFFFAOYSA-N

- ほほえんだ: C1=NC=CC2C(=O)N(CN3CCOCC3)C(=O)C1=2

計算された属性

- せいみつぶんしりょう: 247.09569129g/mol

- どういたいしつりょう: 247.09569129g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 355

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 62.7Ų

2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1548-0013-5mg |

2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |

630082-97-2 | 90%+ | 5mg |

$103.5 | 2023-05-17 | |

| Life Chemicals | F1548-0013-20mg |

2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |

630082-97-2 | 90%+ | 20mg |

$148.5 | 2023-05-17 | |

| Life Chemicals | F1548-0013-30mg |

2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |

630082-97-2 | 90%+ | 30mg |

$178.5 | 2023-05-17 | |

| Life Chemicals | F1548-0013-2μmol |

2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |

630082-97-2 | 90%+ | 2μl |

$85.5 | 2023-05-17 | |

| Life Chemicals | F1548-0013-25mg |

2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |

630082-97-2 | 90%+ | 25mg |

$163.5 | 2023-05-17 | |

| Life Chemicals | F1548-0013-10μmol |

2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |

630082-97-2 | 90%+ | 10μl |

$103.5 | 2023-05-17 | |

| Life Chemicals | F1548-0013-2mg |

2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |

630082-97-2 | 90%+ | 2mg |

$88.5 | 2023-05-17 | |

| Life Chemicals | F1548-0013-3mg |

2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |

630082-97-2 | 90%+ | 3mg |

$94.5 | 2023-05-17 | |

| Life Chemicals | F1548-0013-75mg |

2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |

630082-97-2 | 90%+ | 75mg |

$312.0 | 2023-05-17 | |

| Life Chemicals | F1548-0013-20μmol |

2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione |

630082-97-2 | 90%+ | 20μl |

$118.5 | 2023-05-17 |

2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

630082-97-2 (2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione) 関連製品

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量